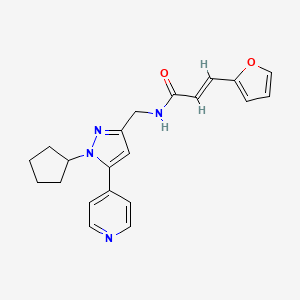![molecular formula C16H21N5O2 B2514139 1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine CAS No. 2309538-29-0](/img/structure/B2514139.png)
1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine is a complex organic compound that features a triazole ring, a piperidine ring, and an ethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
The synthesis of 1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which forms the triazole ring by reacting an azide with an alkyne. The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction. The final step involves the formation of the piperidine ring and its attachment to the triazole ring through a carbonyl linkage. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
化学反应分析
1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles replace the ethoxy group.
Hydrolysis: The carbonyl linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The ethoxyphenyl group can influence the compound’s solubility and bioavailability. Together, these structural features contribute to the compound’s overall biological activity.
相似化合物的比较
1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine can be compared with other similar compounds, such as:
1-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.
1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine: The presence of a chlorine atom can enhance the compound’s electron-withdrawing properties, influencing its reactivity and interactions with biological targets.
1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine: The fluorine atom can increase the compound’s lipophilicity and stability, potentially enhancing its biological activity.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(4-ethoxyphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-2-23-14-5-3-13(4-6-14)21-11-15(18-19-21)16(22)20-9-7-12(17)8-10-20/h3-6,11-12H,2,7-10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSPSXADDHARKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2514060.png)


![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2514073.png)

![N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2514075.png)

![2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B2514077.png)

